(-)-Catechin gallate
Overview
Description
(-)-Catechin gallate is a type of gallate, which are antioxidant preservatives found in certain foods and personal care products . It is an ester formed by the condensation of gallic acid and propanol . Since 1948, this antioxidant has been added to foods containing oils and fats to prevent oxidation .
Synthesis Analysis
The synthesis of (-)-Catechin gallate involves the metabolism of (-)-epigallocatechin gallate (EGCG), a green tea polyphenol known for its antibacterial effect . A method of chemical synthesis of [4- 3 H]EGCG has been developed for quantitative analysis of this compound .Molecular Structure Analysis
The molecular structure of (-)-Catechin gallate involves interactions with other compounds. For instance, the binding between β-lactoglobulin and epigallocatechin gallate (EGCG) under high pressure was explored using molecular docking and molecular dynamics (MD) simulation .Chemical Reactions Analysis
Propyl gallate, a derivative of (-)-Catechin gallate, is quickly hydrolyzed to gallate or, as a side reaction, aminolyzed to gallic acid morpholide . The products of the antioxidative action of gallic acid and propyl gallate, namely ellagic acid and its bis (ortho -quinone), are very easily adsorbed to cellulosic surfaces .Physical And Chemical Properties Analysis
The physical and chemical properties of (-)-Catechin gallate are influenced by storage temperature and relative humidity conditions . For instance, the bioavailability of EGCG can be improved using nanostructured drug delivery systems and molecular modification technology .Scientific Research Applications
Field
The specific scientific field is Oncology , specifically the study of colorectal cancer .
Summary of the Application
Epigallocatechin-3-gallate (EGCG), a major active polyphenolic compound in natural foods, has been shown to have strong antioxidant effects . It has been reported that polyphenols have significant therapeutic and chemotherapy-preventing potential for various types of cancer .
Methods of Application
In the study, Caco2 cells were cultured in EMEM supplemented with 10% FBS and 1% non-essential amino acids in a humidified incubator at 37°C with 5% CO2 . After 24 h incubation, Caco2 cells were treated with different concentrations of EGCG for 48 h .
Results or Outcomes
A significant decrease in cell viability and increased LDH activity in the culture medium were observed in the Caco-2 cells exposed to 100 μM EGCG . In addition, DNA fragmentation and intracellular GSH level reduction provided evidence of apoptotic types of cell death in Caco2 .
Application in Breast Cancer Treatment
Field
The specific scientific field is Oncology , specifically the study of breast cancer .
Summary of the Application
Epigallocatechin-3-gallate (EGCG) has shown multiple beneficial effects in breast cancer, controlling proliferation, invasion, apoptosis, inflammation, and demethylation of DNA .
Results or Outcomes
EGCG has shown to increase the effectiveness of the treatment of breast cancer . It has effects on the functional capabilities acquired by breast tumor cells during its multistep development, the molecular and signal pathways involved, the synergistic effects in combination with current drugs, and how nanomaterials can improve its bioavailability on breast cancer treatment .
Safety And Hazards
properties
IUPAC Name |
[(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHVYAFMTMFKBA-CTNGQTDRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156528 | |
Record name | (-)-Catechin gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70156528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Catechin gallate | |
CAS RN |
130405-40-2 | |
Record name | (-)-Catechin gallate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130405-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Catechin gallate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130405402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Catechin gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70156528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-Catechin gallate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CATECHIN GALLATE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KT1FO6VO6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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